molecular formula C9H10N2OS B13607105 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol

Katalognummer: B13607105
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: AVQUIRCTWFOSIA-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol is a heterocyclic compound that contains both imidazole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or catalysts

Wirkmechanismus

The mechanism of action of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine
  • 6-Methylimidazo[2,1-b][1,3]thiazol-5-ylmethanol

Uniqueness

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol is unique due to the presence of the prop-2-en-1-ol group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .

Eigenschaften

Molekularformel

C9H10N2OS

Molekulargewicht

194.26 g/mol

IUPAC-Name

(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H10N2OS/c1-7-8(3-2-5-12)11-4-6-13-9(11)10-7/h2-4,6,12H,5H2,1H3/b3-2+

InChI-Schlüssel

AVQUIRCTWFOSIA-NSCUHMNNSA-N

Isomerische SMILES

CC1=C(N2C=CSC2=N1)/C=C/CO

Kanonische SMILES

CC1=C(N2C=CSC2=N1)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.